Enantiomeric Identity: (S)-Configured α-Methylbenzylamine Versus (R)-Antipode — Differential Synthetic Utility in Clinical-Stage Candidates
The (S)-enantiomer (CAS 1268520-14-4) is defined by a specific optical rotation and stereochemistry ([C@H] configuration at the α-carbon) [1], structurally distinct from the (R)-enantiomer (CAS 1308650-42-1, [C@@H] configuration) . In published medicinal chemistry campaigns, the (R)-enantiomer has been explicitly utilized as a chiral building block in the multi-step synthesis of IPG7236, a selective CCR8 antagonist that advanced to clinical trials (J. Med. Chem. 2023) [2]. The (S)-enantiomer, by contrast, yields the opposite diastereomeric series when incorporated into the same scaffold. No published evidence reports the (S)-form as a substitute in this synthetic route, confirming that enantiomeric identity is non-interchangeable and must be specified at the procurement stage based on the target stereochemical series.
| Evidence Dimension | Enantiomeric configuration and demonstrated synthetic application |
|---|---|
| Target Compound Data | (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine; CAS 1268520-14-4; [C@H] stereochemistry; no published role in IPG7236 synthesis |
| Comparator Or Baseline | (1R)-1-(1-methylpiperidin-4-yl)ethan-1-amine; CAS 1308650-42-1; [C@@H] stereochemistry; used as reactant in IPG7236 (CCR8 antagonist) synthesis |
| Quantified Difference | Opposite enantiomeric series; diastereomeric divergence in downstream products (exact Δ in binding affinity not reported for this specific building block pair) |
| Conditions | Synthetic intermediate incorporation into sulfonamide-based CCR8 antagonist scaffold; J. Med. Chem. 2023, 66(7), 4548-4564 |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of the unintended diastereomeric series, which may exhibit entirely different pharmacological profiles and cannot serve as a valid SAR comparator.
- [1] ChemBase. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine. ChemBase ID: 281775. CAS: 1268520-14-4. InChIKey: YYBLKINSGHLYAR-ZETCQYMHSA-N. Stereochemistry: [C@@H] (S-configuration). Purity: 95%. View Source
- [2] Wu Y, Xi J, Li Y, Li Z, Zhang Y, Wang J, Fan G-H. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. J Med Chem. 2023;66(7):4548-4564. doi:10.1021/acs.jmedchem.3c00030. PMID: 36988587. View Source
